2-Chloro-3,5-dimethoxyphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds with similar structures to 2-Chloro-3,5-dimethoxyphenol involves various reactions. For instance, the condensation reaction between 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil in boiling acetic acid led to the formation of a quinoxaline derivative . In another study, a Friedel-Crafts reaction of 2,6-dimethoxyphenol with acyl chlorides resulted in selective cleavage of one methoxy group and acylation of the phenolic compound . These methods could potentially be adapted for the synthesis of 2-Chloro-3,5-dimethoxyphenol.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Chloro-3,5-dimethoxyphenol has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a thiadiazole derivative was determined, providing information on bond lengths, angles, and torsion angles . Similarly, the structure of a biphenyl derivative with chloro and methoxy substituents was elucidated, showing significant dihedral angles between the aromatic rings .
Chemical Reactions Analysis
Chemical reactions involving chloro- and methoxy-substituted phenols can lead to a variety of products. For instance, the reaction of trichlorophenol with calcium hypochlorite in methanol produced dimer-type ketals, which could be converted to quinones . The chlorination of dimethylphenols resulted in the formation of polychlorocyclohexenones, demonstrating the reactivity of the methylphenol moiety under chlorination conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro- and methoxy-substituted compounds have been studied using experimental techniques and computational methods. Density functional theory (DFT) calculations have been used to predict the electronic properties, molecular electrostatic potential, and thermodynamic properties of such compounds . The presence of chloro and methoxy groups can influence the polarity, electronic distribution, and stability of the molecules.
Case Studies
Several case studies in the provided papers offer insights into the behavior of chloro- and methoxy-substituted compounds. For example, the Schiff base compound 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol was synthesized and characterized, and its properties were analyzed in different solvent media . Another study reported the crystal structure of a complex cyclohexenone derivative, highlighting the influence of intramolecular hydrogen bonding .
Scientific Research Applications
1. Analytical Chemistry and Pharmaceutical Applications
2-Chloro-3,5-dimethoxyphenol has been studied in the context of pharmaceutical analysis. A notable application is its use as a fluorogenic labelling reagent in pre-column derivatization for the HPLC separation of chlorophenols, which are then applied in the determination of chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
2. Biochemistry and Antioxidant Research
In biochemistry, 2-Chloro-3,5-dimethoxyphenol has been used in studies exploring the enzymatic modification of phenolic compounds to enhance their antioxidant properties. For instance, its oxidation by laccase in various media has been shown to produce compounds with higher antioxidant capacity than the original substrate (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
3. Organic Synthesis
The compound also finds applications in organic synthesis. An improved method for synthesizing 3,5-Dimethoxyphenol, a related compound, involves a methylation reaction with phloroglucinol, which demonstrates the compound's relevance in synthetic chemistry (Zhi-wen, 2013).
4. Environmental Chemistry
In environmental chemistry, research has explored the use of 2-Chloro-3,5-dimethoxyphenol in enhancing the removal of chlorinated phenols in water treatment processes, utilizing enzymes like peroxidase and laccase (Roper, Sarkar, Dec, & Bollag, 1995).
5. Materials Science
In materials science, 2-Chloro-3,5-dimethoxyphenol has been a subject in the synthesis and characterization of complex organic compounds such as phthalocyanines, which have applications in dyes and pigments (Kantar, Akdemir, Ağar, Ocak, & Şaşmaz, 2008).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3,5-dimethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZNREKNBHZYIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537273 | |
Record name | 2-Chloro-3,5-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dimethoxyphenol | |
CAS RN |
18113-21-8 | |
Record name | 2-Chloro-3,5-dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18113-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3,5-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30537273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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